molecular formula C6H14O7Tb B12060971 Terbium(III) acetate hydrate

Terbium(III) acetate hydrate

Cat. No.: B12060971
M. Wt: 357.10 g/mol
InChI Key: WKAHNHJYIXUCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terbium(III) Acetate Hydrate is a water-soluble, white crystalline compound with the chemical formula Tb(CH₃COO)₃·xH₂O (x=3,4,5,6) . It serves as a versatile precursor in advanced materials science and catalysis. Applications and Research Value In optics and photonics , Terbium(III) Acetate is a key activator for green phosphors in fluorescent lamps and LEDs, leveraging the strong green fluorescence of Tb³⁺ ions when excited by ultraviolet light . It is also used in the synthesis of special lasers . In catalysis and materials synthesis , this compound is a fundamental starting material for the genesis of terbium oxide (Tb₄O₇) catalysts through thermal decomposition . The resulting terbium oxide exhibits Oxygen Storage Capacity (OSC), making it valuable for three-way catalysts in automotive exhaust systems, enhancing the oxidation of soot and the decomposition of NOx by facilitating oxygen transfer . When added to ceria, terbium oxide stabilizes the surface area and increases oxygen vacancy formation, improving performance at high temperatures . Furthermore, Terbium(III) Acetate is employed in the production of electronic devices and serves as a dopant in various materials . It is a critical component in the manufacture of Terfenol-D, a magnetostrictive alloy used in actuators, sensors, and naval sonar systems . Specifications and Handling The product is available in purities ranging from 99% to 99.999%, with a typical density of 3.56 g/cm³ . It is hygroscopic and should be stored in a cool, dry place, sealed under vacuum to preserve its quality . Disclaimer This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C6H14O7Tb

Molecular Weight

357.10 g/mol

IUPAC Name

acetic acid;terbium;hydrate

InChI

InChI=1S/3C2H4O2.H2O.Tb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;

InChI Key

WKAHNHJYIXUCGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Tb]

Origin of Product

United States

General Context and Significance in Lanthanide Chemistry

Overview of Lanthanide Acetate (B1210297) Compounds and Their Chemical Significance

Lanthanide acetates are a class of inorganic compounds composed of a lanthanide metal cation and acetate anions. americanelements.com These compounds are generally moderately soluble in water and serve as important precursors for the synthesis of a wide range of materials, including ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.com The acetate anion, with the chemical formula CH₃COO⁻, is a versatile ligand that can coordinate to metal ions in various modes, leading to a diversity of structures, from simple salts to complex coordination polymers. americanelements.comwikipedia.org

The synthesis of lanthanide acetates can be achieved through several methods, such as the reaction of lanthanide oxides with acetic acid or acetic anhydride. wikipedia.org For example, lanthanum acetate can be formed by reacting lanthanum(III) oxide with 50% acetic acid. wikipedia.org The coordination chemistry of lanthanide acetates is complex due to the tendency of lanthanide ions to coordinate with water molecules and the multiple coordination modes of the acetate ligand. au.dk This often results in the formation of hydrated compounds and can present challenges in obtaining anhydrous forms. au.dk

Lanthanide acetates are significant in materials science and chemistry for several reasons. They are often used as starting materials for the production of other lanthanide-containing materials. For instance, upon heating, they decompose to form lanthanide oxides, which have applications in catalysis. americanelements.com Their solubility and reactivity make them suitable for use in sol-gel processes to create thin films and other nanostructured materials. sigmaaldrich.com Furthermore, the unique electronic and magnetic properties of lanthanide ions, arising from their f-electrons, are imparted to their acetate compounds, leading to applications in luminescence, magnetism, and optics. frontiersin.orgfrontiersin.org

Role of Terbium(III) Acetate Hydrate (B1144303) in Lanthanide Coordination Chemistry Research

Terbium(III) acetate hydrate, with the general formula Tb(CH₃CO₂)₃·xH₂O, plays a notable role in the field of lanthanide coordination chemistry. prochemonline.com Its significance stems from both the properties of the terbium(III) ion and the versatility of the acetate ligand. The terbium(III) ion is well-known for its characteristic bright green luminescence, which makes it a valuable component in the development of photoluminescent materials. vulcanchem.comwikipedia.org

In coordination chemistry, this compound serves as a versatile precursor for the synthesis of more complex coordination compounds and materials. sigmaaldrich.comvulcanchem.com Researchers utilize it to introduce terbium(III) ions into various ligand systems, allowing for the study of structure-property relationships in the resulting complexes. For example, it has been used to synthesize terbium-containing catalysts and photoluminescent carbon quantum dots. sigmaaldrich.com

The coordination of acetate ions to the terbium(III) center can be intricate, often involving bridging between multiple metal centers to form polynuclear complexes or coordination polymers. frontiersin.orgfrontiersin.org A study in 2022 reported the synthesis of acetate-bridged dinuclear lanthanide complexes, including a terbium-based compound, using a tripodal oxygen ligand. frontiersin.orgfrontiersin.org These types of studies are crucial for understanding the magnetic interactions between lanthanide ions, which is a key area of research for the development of single-molecule magnets (SMMs). frontiersin.orgfrontiersin.org

Furthermore, recent research has focused on manipulating the coordination environment of lanthanide acetates, including Terbium(III) acetate, to control their physical properties. A 2024 study demonstrated that by regulating the number of coordinated water molecules, a structural transition from a centrosymmetric to a noncentrosymmetric structure could be achieved in a terbium acetate compound. acs.org This is significant because noncentrosymmetric materials can exhibit valuable nonlinear optical (NLO) properties. acs.org

Historical and Current Research Trends for Terbium(III) Compounds

Research on Terbium(III) compounds has a rich history, primarily driven by their distinctive luminescent properties. The trivalent terbium ion (Tb³⁺) exhibits a characteristic green fluorescence when excited by ultraviolet light, a property that has been harnessed for decades in applications such as phosphors for color television tubes. wikipedia.orgfishersci.se Historically, much of the research focused on the synthesis and characterization of simple terbium salts and oxides and their incorporation into various host materials to create phosphors. wikipedia.org

In recent years, the research landscape for Terbium(III) compounds has expanded significantly, moving beyond traditional phosphor applications into more advanced areas of materials science and nanotechnology. Current research trends include:

Single-Molecule Magnets (SMMs): There is a strong interest in developing polynuclear lanthanide complexes, including those with terbium(III), that exhibit slow magnetic relaxation. frontiersin.orgfrontiersin.org These SMMs have potential applications in high-density data storage and quantum computing. frontiersin.orgfrontiersin.org

Luminescent Probes and Sensors: The sensitivity of the Tb³⁺ luminescence to its local coordination environment makes it an excellent probe for detecting various analytes. frontiersin.orgacs.org Research is ongoing to develop highly selective and sensitive sensors for biomolecules, metal ions, and small molecules. frontiersin.orgacs.org For example, terbium(III) complexes have been investigated for the detection of ascorbic acid. mdpi.com

Nonlinear Optical (NLO) Materials: As mentioned previously, recent studies have shown that the crystal structure of terbium acetate compounds can be manipulated to induce NLO properties, opening up possibilities for their use in modern optics and photonics. acs.org

Magneto-Optical Materials: Terbium(III) compounds, such as terbium gallium garnet (Tb₃Ga₅O₁₂) and terbium aluminum garnet (Tb₃Al₅O₁₂), are being investigated for their use as magneto-optical materials. wikipedia.org

Multifunctional Materials: A growing trend is the development of materials that combine the luminescent properties of terbium(III) with other functionalities, such as magnetism or ferroelectricity. biosynth.com For instance, terbium-doped zinc oxide nanoparticles have been studied for their electro-optic and magnetic properties. sigmaaldrich.com

These research directions highlight a shift from the study of the fundamental properties of simple Terbium(III) compounds to the design and synthesis of complex, multifunctional materials with tailored properties for specific advanced applications.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula Tb(CH₃CO₂)₃·xH₂O prochemonline.com
Molecular Weight 336.08 g/mol (anhydrous) prochemonline.comfishersci.se
Appearance White crystalline solid prochemonline.comvulcanchem.com
Solubility Soluble in water prochemonline.comfishersci.se
Crystal Structure Triclinic vulcanchem.com
Luminescence Bright green fluorescence under UV light vulcanchem.com
Magnetic Properties Highly magnetic vulcanchem.com

Synthesis and Preparation Methodologies for Terbium Iii Acetate Hydrate

Conventional Synthetic Routes and Optimization Strategies

Conventional methods for synthesizing Terbium(III) acetate (B1210297) hydrate (B1144303) are typically straightforward and rely on the reaction of a terbium source with acetic acid. A common approach involves dissolving terbium(III) oxide, hydroxide, or carbonate in dilute acetic acid. sciencemadness.org It is important to control the concentration of the acetic acid, as a high concentration can cause the terbium acetate to precipitate out of the solution. sciencemadness.org Should this occur, the precipitate can be redissolved by adding more water. sciencemadness.org Another established method is the reaction of terbium nitrate (B79036) with sodium acetate, which results in the precipitation of terbium acetate hydrate.

Recrystallization Techniques for Purity and Crystal Growth

Recrystallization is a crucial step for enhancing the purity and controlling the crystal size of Terbium(III) acetate hydrate. The process generally involves dissolving the crude product in a suitable solvent or solvent mixture and then allowing it to slowly crystallize as the solution cools or the solvent evaporates. For instance, colorless crystals of terbium acetate tetrahydrate suitable for X-ray diffraction have been successfully isolated by recrystallizing the compound from a 1:1 (v/v) solution of water and ethanol (B145695) over a week. conicet.gov.ar This technique is effective in removing impurities, leading to a product with a higher degree of purity. The slow growth of crystals during recrystallization can also lead to larger, well-formed triclinic crystals. sciencemadness.org

Precipitation Methods for Aqueous and Non-Aqueous Systems

Precipitation is a widely used technique to isolate this compound from a solution. This can be achieved by altering the conditions of the solution, such as pH or solvent composition, to decrease the solubility of the product. In aqueous systems, Terbium(III) acetate can be precipitated by reacting a soluble terbium salt, like terbium(III) chloride, with a phosphate (B84403) source. For example, the reaction of diammonium hydrogen phosphate with terbium(III) nitrate yields a precipitate of hexagonal monohydrate. wikipedia.org Similarly, reacting sodium phosphate with terbium(III) chloride in solution also results in a precipitate. wikipedia.org

In non-aqueous or mixed-solvent systems, the choice of solvent plays a significant role. Terbium acetate is readily soluble in water but has much lower solubility in ethanol. sciencemadness.org This difference in solubility can be exploited for precipitation. However, it is noted that crystals of terbium acetate can disintegrate if left in ethanol for an extended period. sciencemadness.org

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are advanced techniques that involve carrying out a chemical reaction in a closed vessel, such as an autoclave, at temperatures above the boiling point of the solvent. These methods offer excellent control over the size, shape, and crystallinity of the resulting product.

Influence of Solvent Systems and Reaction Conditions

The choice of solvent and the reaction conditions, such as temperature and time, are critical parameters in solvothermal and hydrothermal synthesis that significantly influence the final product. For instance, in the solvothermal synthesis of YBO3:Ce3+,Tb3+ nanocrystals using terbium(III) acetate as a precursor, the composition of a 1,4-butanediol-water mixed solvent was found to affect the particulate properties. researchgate.net The presence of water promoted crystallization, and the size of the primary nanocrystals increased with higher water content. researchgate.net

A study on the synthesis of terbium-based metal-organic frameworks (MOFs) demonstrated the effect of a mixed solvent system of methanol (B129727) and water. researchgate.net this compound was dissolved in a 3:1 methanol-water mixture, and the reaction was carried out at 160°C for 48 hours. researchgate.net The solvent system can also influence the morphology of the final product. For example, the use of different solvents in the synthesis of europium and terbium complexes with a Schiff base ligand resulted in varying luminescence intensities, highlighting the solvent's role in the properties of the final product. niscpr.res.in

PrecursorsSolvent SystemTemperature (°C)Time (h)Product
Terbium(III) nitrate hydrate, 1,3,5-benzene tricarboxylic acid, sodium acetateDMF/H₂O (1:1 v/v)Not specifiedNot specifiedCrystalline or amorphous TbMOF
p-acetylamino benzoic acid, 2,2'-bipyridine, this compoundMethanol/Water (3:1)16048aqua-tris(p-acetamidobenzoate-κO,O′)-(2,2′-bipyridine-κN,N′)terbium(III)
Terbium(III) acetate, 4,5-isopropylidenedioxyphthalonitrile, DBUHexanol16016Bis-(tetrakis-isopropylidenedioxy-phthalocyaninato) terbium(III)
Yttrium, Cerium(III), and Terbium(III) acetates, trimethyl borate1,4-butanediol/Water2506YBO₃:Ce³⁺,Tb³⁺ nanocrystals

Modulator Effects in Solvothermal Syntheses

In solvothermal synthesis, modulators are often added to the reaction mixture to control the crystal growth and morphology of the final product. Sodium acetate is a commonly used modulator in the synthesis of terbium-based MOFs. mdpi.com One study showed that by varying the amount of sodium acetate, the resulting TbMOF could be either crystalline or amorphous. mdpi.comdntb.gov.ua Specifically, a lower amount of sodium acetate (0.4 mmol) resulted in a crystalline product, while a higher amount (0.7 mmol) led to an amorphous phase. mdpi.comdntb.gov.ua This demonstrates the significant role of modulators in directing the structure of the synthesized material.

Green Chemistry Principles in this compound Synthesis

While specific research focusing solely on the "green" synthesis of this compound is not extensively detailed in the provided results, the principles of green chemistry can be applied to the existing synthesis methods. Green chemistry emphasizes the use of less hazardous chemicals, safer solvents, and energy-efficient processes.

One potential area for applying green chemistry principles is in the choice of solvents. The conventional use of organic solvents like methanol and ethanol could be replaced with more environmentally benign alternatives. sciencemadness.orgresearchgate.net Water, being a non-toxic and readily available solvent, is already used in some synthesis routes and its use could be further optimized. sciencemadness.orgconicet.gov.ar

Spectroscopic Investigation Techniques Applied to Terbium Iii Acetate Hydrate

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of Terbium(III) acetate (B1210297) hydrate (B1144303). These methods probe the vibrational modes of the molecule, providing insights into the coordination environment of the terbium ion and the nature of the associated ligands and water molecules.

Assignment of Acetate Ligand Vibrations

The infrared and Raman spectra of Terbium(III) acetate hydrate are characterized by distinct bands corresponding to the vibrational modes of the acetate ligands. The positions of these bands are sensitive to the coordination mode of the acetate group to the terbium ion.

Key vibrational bands for the acetate ligand include:

Asymmetric and Symmetric COO- Stretching: The separation between the asymmetric (νas(COO-)) and symmetric (νs(COO-)) stretching frequencies of the carboxylate group is a critical diagnostic parameter. In this compound, these bands are typically observed in the regions of 1541-1705 cm⁻¹ for νas(COO-) and 1417-1457 cm⁻¹ for νs(COO-). conicet.gov.arrsc.org The magnitude of this separation helps in determining whether the acetate ligand is acting as a monodentate, bidentate, or bridging ligand.

C-C Stretching: The stretching vibration of the carbon-carbon bond within the acetate ligand is also observed in the spectra.

CH3 Bending and Rocking Modes: Vibrations associated with the methyl group of the acetate ligand, such as symmetric and asymmetric bending and rocking modes, appear at lower frequencies. conicet.gov.ar

A recent study on a metallogel containing this compound identified a band at 1705 cm⁻¹ specifically assigned to the vibrations of the acetate groups. rsc.org Another investigation reported strong IR bands at 1541 cm⁻¹, 1457 cm⁻¹, and 1417 cm⁻¹ for [Tb₂(CH₃COO)₆(H₂O)₄]·4H₂O. conicet.gov.ar

Table 1: Characteristic Infrared Vibrational Frequencies for Acetate Ligands in this compound and Related Compounds.

Vibrational Mode Frequency (cm⁻¹) Reference
Asymmetric COO⁻ Stretch 1705 rsc.org
Asymmetric COO⁻ Stretch 1541 conicet.gov.ar
Symmetric COO⁻ Stretch 1457 conicet.gov.ar
Symmetric COO⁻ Stretch 1417 conicet.gov.ar
C-O Stretching 1368.2, 1432.8 rsc.org
C=O Stretching 1608.3 rsc.org

Characterization of Water-of-Hydration Bands

The presence of water molecules, both coordinated to the terbium ion and as lattice water, is clearly indicated in the vibrational spectra of this compound.

O-H Stretching: A broad absorption band is typically observed in the high-frequency region of the IR spectrum, generally between 3000 and 3600 cm⁻¹. rsc.orgresearchgate.net This band corresponds to the stretching vibrations of the O-H bonds in the water molecules. Its broadness is a result of extensive hydrogen bonding within the crystal lattice.

H-O-H Bending: The bending vibration (scissoring mode) of the water molecules gives rise to a band around 1651 cm⁻¹. researchgate.net

Coordinated vs. Crystalline Water: In some cases, it is possible to distinguish between water molecules directly coordinated to the metal ion and those held in the crystal lattice (crystalline water). For instance, peaks around 555 cm⁻¹ and 920 cm⁻¹ have been attributed to the out-of-plane and in-plane swing vibrations of coordinated water molecules, respectively. rsc.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides crucial information about the electronic structure of the terbium(III) ion in the acetate hydrate complex, including the energies of its electronic states and the dynamics of its luminescence.

Study of Electronic Transitions and Energy Levels

The electronic transitions in this compound involve the 4f electrons of the Tb³⁺ ion. The absorption spectra are typically weak due to the Laporte-forbidden nature of f-f transitions. ijcrt.org However, the emission spectra are characterized by sharp, well-defined peaks resulting from transitions from the excited ⁵D₄ level to the various ⁷Fⱼ (J = 6, 5, 4, 3) ground state manifolds. acs.orgresearchgate.net

The most prominent emission peaks are observed at approximately:

490 nm (⁵D₄ → ⁷F₆) acs.org

545 nm (⁵D₄ → ⁷F₅) acs.org

585 nm (⁵D₄ → ⁷F₄) acs.org

620 nm (⁵D₄ → ⁷F₃) acs.org

The ⁵D₄ → ⁷F₅ transition at around 545 nm is particularly intense and is responsible for the characteristic green luminescence of terbium(III) compounds. wikipedia.org The precise positions and splitting of these peaks can be influenced by the local symmetry of the terbium ion's coordination environment. ijcrt.orgresearchgate.net

Table 2: Major Emission Transitions of Tb³⁺ in this compound and Related Complexes.

Transition Wavelength (nm) Reference
⁵D₄ → ⁷F₆ 490 acs.org
⁵D₄ → ⁷F₅ 545 acs.org
⁵D₄ → ⁷F₄ 585 acs.org
⁵D₄ → ⁷F₃ 620 acs.org

Investigation of Excitation and Emission Profiles

To enhance the weak absorption of the Tb³⁺ ion, organic ligands that can absorb light more efficiently are often employed. This process, known as the "antenna effect," involves the ligand absorbing energy and transferring it to the terbium ion, which then luminesces. ijcrt.org

Excitation spectra, obtained by monitoring the characteristic green emission of Tb³⁺ at 545 nm, reveal the wavelengths at which the ligand most effectively absorbs and transfers energy. ijcrt.orgacs.org For instance, in a complex with an organic ligand, the maximum excitation wavelength might be observed around 370 nm, corresponding to a π-π* transition within the ligand. ijcrt.org

The emission profile of this compound is dominated by the sharp f-f transitions of the terbium ion, resulting in its characteristic green glow under UV excitation. wikipedia.org The relative intensities of the different ⁵D₄ → ⁷Fⱼ transitions can provide information about the symmetry of the coordination site. The ⁵D₄ → ⁷F₅ transition is known to be hypersensitive and its intensity is strongly influenced by the local environment. ijcrt.org

Advanced Spectroscopic Methods

While infrared, Raman, and electronic spectroscopies are the primary methods for investigating this compound, other advanced techniques can provide further insights.

Field-Emission Scanning Electron Microscopy (FESEM) and Energy-Dispersive X-ray Spectroscopy (EDX): These techniques are often used in conjunction with spectroscopy to analyze the morphology and elemental composition of materials containing this compound, such as in the formation of metallogels. rsc.orgrsc.org

Powder X-ray Diffraction (PXRD): PXRD is used to determine the crystalline nature of this compound and related materials. rsc.orgrsc.org

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal decomposition of the compound, including the loss of water of hydration. conicet.gov.ar

These advanced methods complement the spectroscopic data to provide a more complete picture of the physical and chemical properties of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Valence State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. In the context of this compound, XPS is instrumental in confirming the +3 oxidation state of the terbium ion. The analysis focuses on the binding energies of core-level electrons, which are unique to each element and sensitive to its chemical environment.

For terbium compounds, the Tb 3d core level spectrum is typically analyzed. This spectrum shows two main peaks corresponding to the spin-orbit split components, 3d₅/₂ and 3d₃/₂. researchgate.net The binding energy positions of these peaks are indicative of the terbium's valence state. In terbium(III) compounds, the Tb 3d₅/₂ and 3d₃/₂ peaks are found at specific binding energies that distinguish them from the tetravalent state (Tb⁴⁺). For instance, studies on terbium metal-organic frameworks and doped nanoparticles synthesized using terbium acetate have identified the Tb³⁺ 3d₅/₂ peak at approximately 1245 eV and the 3d₃/₂ peak around 1277 eV. semanticscholar.org A small peak corresponding to Tb⁴⁺ may appear at a higher binding energy of around 1250 eV if any oxidation has occurred. semanticscholar.org The presence of multiplet splitting in the photoemission process can also be observed due to the unfilled 4f core level, providing further evidence of the metallic character. researchgate.net

The surface composition and elemental chemical states can be assessed by fitting the spectra with mixed Gaussian-Lorentzian functions after background subtraction. mdpi.comnih.gov this compound powder itself has been used as a reference material in XPS studies to empirically verify sensitivity factors for terbium analysis. nih.gov

Table 1: Representative XPS Binding Energies for Terbium Valence States

Core Level Valence State Approximate Binding Energy (eV) Reference
Tb 3d₅/₂Tb³⁺1241.8 - 1245 researchgate.netsemanticscholar.org
Tb 3d₃/₂Tb³⁺1275.5 - 1277 researchgate.netsemanticscholar.org
Tb 3dTb⁴⁺1250.9 researchgate.net

Time-Resolved Luminescence Spectroscopy for Decay Kinetics

Time-resolved luminescence spectroscopy is a powerful technique for investigating the excited-state dynamics of luminescent materials like terbium(III) complexes. This method measures the decay of luminescence intensity over time following pulsed excitation, providing information about the excited-state lifetime (τ), which is a key parameter reflecting the efficiency of the emission process.

Terbium(III) ions are known for their characteristic green emission, which originates from the ⁵D₄ → ⁷Fₙ transitions. The decay kinetics of this emission in this compound have been studied in detail. conicet.gov.ar The luminescence lifetime of Tb³⁺ is sensitive to its coordination environment, particularly the presence of high-frequency oscillators like O-H bonds from coordinated water molecules, which can quench the luminescence through non-radiative pathways. conicet.gov.ar

In a study of crystalline [Tb₂(CH₃COO)₆(H₂O)₄]·4H₂O, the luminescence decay was found to be mono-exponential, which is characteristic of a single emitting species. conicet.gov.ar The lifetime of the ⁵D₄ excited state was measured in both the solid state and in solution. conicet.gov.ar By comparing the emission lifetimes in H₂O and D₂O, the number of water molecules coordinated to the terbium ion can be estimated, as the lower frequency of O-D vibrations leads to less efficient quenching and a longer lifetime in D₂O. conicet.gov.ar The decay kinetics for terbium complexes can exhibit single-exponential or more complex non-exponential behavior depending on the sample's homogeneity and environment. nih.govnih.govmdpi.com Lifetimes for terbium complexes are typically in the millisecond range. nih.gov

Table 2: Luminescence Decay Data for Terbium(III) Acetate

Sample Medium Excitation Wavelength (nm) Emission Monitored (nm) Luminescence Lifetime (τ) (ms) Reference
Solid State3545450.49 conicet.gov.ar
H₂O Solution3545450.45 conicet.gov.ar
D₂O Solution3545451.80 conicet.gov.ar

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is applicable to species that are paramagnetic, meaning they possess one or more unpaired electrons.

The terbium(III) ion has a 4f⁸ electron configuration and is paramagnetic. However, its application in EPR spectroscopy is not straightforward. Tb³⁺ is a non-Kramers ion (an even number of f-electrons), which often leads to large zero-field splitting and very fast spin-lattice relaxation times. researchgate.net These factors cause significant broadening of the EPR signal, frequently making it unobservable with standard X-band EPR spectrometers at typical operating temperatures. researchgate.net While magnetic analysis can be performed on Tb(III) complexes containing acetate ligands, direct observation via EPR is challenging. researchgate.net

In contrast, the tetravalent terbium ion, Tb⁴⁺, has a 4f⁷ electron configuration. osti.govnih.govnih.gov This configuration results in a half-filled f-shell with an ⁸S₇/₂ ground state, which is electronically isotropic and has longer relaxation times, making it more amenable to EPR studies. nih.gov Consequently, much of the EPR research on terbium focuses on the more easily detectable Tb⁴⁺ oxidation state, often requiring high-frequency and high-field EPR (HFEPR) for detailed analysis due to the complexity of the spectra even in this more favorable state. nih.govnih.gov

Therefore, while EPR is a relevant technique for paramagnetic terbium species, its direct application to probe the Tb³⁺ ion in this compound is generally impractical under standard conditions, and such studies are not commonly reported in the literature.

Luminescence Mechanisms and Photophysical Phenomena of Terbium Iii in Acetate Systems

Energy Transfer Pathways within Terbium(III) Acetate (B1210297) Complexes

The luminescence of Terbium(III) ions in coordination complexes is a result of a sophisticated series of energy transfer processes. Due to the Laporte-forbidden nature of 4f-4f transitions, the molar absorption coefficients for Tb(III) ions are very low, making direct excitation inefficient. mdpi.com To overcome this, organic ligands are coordinated to the metal ion to act as "antennas," absorbing excitation energy and transferring it to the central Tb(III) ion, a process known as photosensitized energy transfer. mdpi.comnih.gov

Ligand-to-Metal Energy Transfer (Antenna Effect)

The most critical energy transfer pathway in luminescent terbium complexes is the ligand-to-metal energy transfer (LMET), commonly referred to as the "antenna effect". mdpi.com This multi-step process is the foundation for the characteristic green emission of terbium(III) compounds.

The mechanism can be summarized in the following steps:

Ground State Absorption: An organic ligand, in this case, the acetate ion or another sensitizing ligand, absorbs incident light (typically UV radiation), transitioning from its ground singlet state (S₀) to an excited singlet state (S₁). rsc.orgnih.gov

Intersystem Crossing (ISC): The excited ligand then undergoes a non-radiative transition from the singlet excited state (S₁) to a lower-energy, but longer-lived, triplet state (T₁). For this to be an efficient process, the sensitizing ligand must have a high intersystem crossing efficiency. nih.govedp-open.org

Energy Transfer (ET): The crucial step involves the non-radiative energy transfer from the ligand's triplet state (T₁) to the resonant ⁵D₄ excited state of the Tb(III) ion. nih.govresearchgate.net For this transfer to be effective, the energy of the ligand's triplet state must be slightly higher than or equal to the energy of the Tb(III) ion's accepting level (⁵D₄, ~20,500 cm⁻¹). nih.govresearchgate.net If the energy gap is too small (less than ~1850 cm⁻¹), a back energy transfer from the metal to the ligand can occur, reducing luminescence efficiency. researchgate.net

Luminescence: The excited Tb(III) ion relaxes from the ⁵D₄ level to the various ⁷Fₙ (n = 0-6) ground state levels, resulting in its characteristic sharp, line-like emission bands. The most intense of these transitions is the ⁵D₄ → ⁷F₅ transition, which produces the prominent green emission at approximately 545 nm. rsc.orgresearchgate.net

The acetate ligand itself is not a highly efficient antenna for sensitizing Tb(III) luminescence due to its lack of a suitable chromophore for absorbing UV light. Therefore, in systems where strong luminescence is desired, other organic ligands are often included to serve as the primary sensitizer (B1316253). nih.gov

Table 1: Key Steps in the Antenna Effect for Terbium(III) Luminescence
StepProcessDescriptionKey Requirement
1AbsorptionLigand absorbs UV light (S₀ → S₁)High molar absorptivity of the ligand
2Intersystem CrossingLigand transitions from S₁ to T₁Efficient spin-orbit coupling in the ligand
3Energy TransferEnergy moves from ligand T₁ to Tb(III) ⁵D₄ levelT₁ energy level is ~2500 cm⁻¹ above the Tb(III) ⁵D₄ level researchgate.net
4EmissionTb(III) relaxes (⁵D₄ → ⁷Fₙ), emitting a photonLow probability of non-radiative decay pathways

Inter-Ion Energy Transfer Mechanisms

Terbium to Other Lanthanide Energy Transfer: Terbium(III) can also act as an energy donor to other lanthanide ions if their excited states are at a lower energy level. A well-documented example is the energy transfer from Tb(III) to Europium(III). The emissive ⁵D₄ level of Tb(III) (~20,500 cm⁻¹) is higher in energy than the ⁵D₀ and ⁵D₁ levels of Eu(III). This allows for an efficient non-radiative transfer, which simultaneously quenches the green emission of terbium and sensitizes the characteristic red emission of europium. researchgate.net This Tb(III) → Eu(III) energy transfer is a key principle in designing materials that can emit different colors or even white light by tuning the ratio of the two ions. edp-open.org

Quenching Mechanisms of Terbium(III) Luminescence

Luminescence quenching is any process that decreases the intensity or lifetime of the fluorescence. For Terbium(III) acetate hydrate (B1144303), several mechanisms can lead to the non-radiative de-excitation of the excited states, significantly impacting its luminescent properties.

Role of Coordinated and Lattice Water Molecules

One of the most efficient quenching pathways for lanthanide luminescence is vibrational de-excitation caused by high-frequency oscillators in the ion's coordination sphere. mdpi.com Water molecules, present as both coordinated ligands and lattice water in Terbium(III) acetate hydrate, are particularly effective quenchers.

The high-frequency O-H stretching vibrations (~3400 cm⁻¹) of water molecules can couple with the excited ⁵D₄ state of the Tb(III) ion. The energy of the excited state is dissipated non-radiatively through these vibrational modes, returning the ion to its ground state without the emission of a photon. mdpi.comacs.org The efficiency of this quenching mechanism is highly dependent on the number of water molecules in the inner coordination sphere of the terbium ion. Replacing these coordinated water molecules with other ligands that lack high-frequency oscillators, or performing measurements in deuterated water (D₂O) where the O-D vibrational frequency is lower, can significantly increase the luminescence lifetime and quantum yield. acs.orgnih.gov The number of inner-sphere water molecules (q) can often be estimated by comparing the luminescence lifetimes in H₂O and D₂O. nih.gov

Table 2: Effect of Solvent on Terbium(III) Luminescence Lifetime
Complex/IonSolventLifetime (τ)Reference
[Tb(H₂O)₉]³⁺H₂O~0.48 ms acs.org
[Tb(D₂O)₉]³⁺D₂O~1.9 ms acs.org
Tb(III)-DPA ComplexH₂O~2 ms nih.gov

Oxygen Quenching Effects on Excited States

Molecular oxygen (O₂) is known to be an efficient quencher of excited triplet states. In the context of sensitized terbium luminescence, oxygen can quench the emission through interactions with the triplet state of the organic ligand. researchgate.net

Photosensitization Strategies for Enhanced Luminescence

To maximize the luminescence output from terbium(III) complexes, various photosensitization strategies are employed. These strategies focus on designing a coordination environment around the Tb(III) ion that promotes efficient energy absorption and transfer while minimizing quenching pathways.

The core principle of effective photosensitization is the selection of an appropriate organic ligand (antenna). An ideal sensitizing ligand possesses the following characteristics:

High Molar Absorptivity: The ligand should have a strong absorption band, typically in the UV or near-UV region, to efficiently harvest excitation light. edp-open.org

Efficient Intersystem Crossing: The ligand must be able to efficiently populate its triplet excited state (T₁) from the initially excited singlet state (S₁). nih.gov

Optimal Triplet State Energy: As previously discussed, the energy of the ligand's T₁ state must be well-matched with the accepting ⁵D₄ level of Tb(III)—high enough to facilitate efficient energy transfer but not so high that the energy gap is suboptimal. nih.gov A T₁ level around 2000-4000 cm⁻¹ above the Tb(III) ⁵D₄ level is generally considered optimal. researchgate.net

Strong Coordination to Tb(III): The ligand must form a stable complex with the terbium ion to ensure that the antenna is held close enough for efficient energy transfer (typically governed by Dexter or Förster mechanisms) and to displace quenching water molecules from the inner coordination sphere. nih.govjbiochemtech.com

By judiciously selecting ligands that meet these criteria, such as β-diketonates, aromatic carboxylic acids, or derivatives of phenanthroline, it is possible to synthesize highly luminescent terbium complexes with high quantum yields suitable for a variety of applications. rsc.orgedp-open.orgmdpi.comnih.gov For instance, the use of fluorinated β-diketonates can enhance the volatility and thermal stability of the complex while still providing efficient sensitization. researchgate.net

Coordination Chemistry and Ligand Interactions Involving Terbium Iii Acetate Hydrate

Coordination Modes of the Acetate (B1210297) Ligand

The acetate anion ([OAc]⁻) is a versatile ligand in coordination chemistry, capable of adopting a variety of coordination modes when interacting with metal ions. d-nb.info This is particularly true for lanthanide ions like terbium(III), where the large ionic radius and high positive charge favor high coordination numbers. cdnsciencepub.com In the context of terbium(III) acetate hydrate (B1144303) and related complexes, the acetate ligand has been observed to exhibit several key coordination behaviors, including chelating and bridging modes. d-nb.infoscielo.org.za

In dimeric structures such as [Tb₂(CH₃COO)₆(H₂O)₄]·4H₂O, the acetate groups display multiple coordination modes. conicet.gov.ar These can include bidentate chelation, where both oxygen atoms of the acetate group coordinate to the same terbium ion, and various bridging modes that link two different terbium centers. scielo.org.zafrontiersin.org For instance, in some binuclear terbium(III) carboxylate complexes, acetate ligands have been found to act in a bidentate chelating fashion to one metal ion while also bridging to a second metal ion. scielo.org.za The flexibility of the acetate ligand allows for the formation of complex structures.

The specific coordination modes adopted by the acetate ligand can be influenced by several factors, including the presence of other ligands and the reaction conditions. For example, in mixed-ligand complexes containing a tripodal N₇ ligand, the acetate ion acts as a bidentate ligand, contributing to a nine-coordinate capped-square-antiprismatic geometry around the Tb(III) ion. acs.orgresearchgate.net The coordination environment of the terbium ion is completed by the seven nitrogen atoms of the tripodal ligand. acs.orgresearchgate.net

Infrared (IR) spectroscopy can sometimes be used to infer the coordination mode of acetate ligands, although it is not always definitive. cdnsciencepub.com The separation between the asymmetric and symmetric COO stretching frequencies can provide clues, but this method must be applied with caution. cdnsciencepub.com X-ray crystallography provides the most definitive structural information, revealing the intricate ways in which acetate ligands coordinate to terbium(III) ions. scielo.org.zaconicet.gov.ar

The coordination of acetate can also be influenced by the solvent system. Studies using imidazolium (B1220033) acetate ionic liquids have shown that different terbium(III) acetate complexes can be isolated depending on the reaction stoichiometry. d-nb.info These studies have revealed both polymeric and dimeric structures featuring various acetate coordination modes, including η²μκ² bridging. d-nb.info

Formation of Polymeric and Supramolecular Structures

The ability of the acetate ligand to adopt various bridging coordination modes is a key factor in the formation of polymeric and supramolecular structures involving terbium(III) acetate hydrate. These extended structures are built upon the connection of terbium(III) centers through bridging acetate groups and, in many cases, are further stabilized by other interactions like hydrogen bonding.

In the solid state, terbium(III) acetate can form one-dimensional (1D) chain structures. researchgate.net Anhydrous rare-earth acetates, including terbium(III) acetate, have been shown to form chain structures. wikipedia.org The crystal structure of terbium(III) acetate tetrahydrate reveals a dimeric unit, [Tb₂(CH₃COO)₆(H₂O)₄], which can be considered a building block for more extended structures. conicet.gov.arconicet.gov.ar These dimers can be linked through hydrogen bonds involving the coordinated and lattice water molecules, leading to the formation of a supramolecular network. conicet.gov.ar

The formation of these extended architectures is not limited to pure terbium(III) acetate. In the presence of other ligands, the structural diversity can be even greater. For instance, the combination of terbium(III) ions with ligands like 8-quinolinyloxyacetate can lead to the formation of 1D zigzag chains, which are further assembled into 3D supramolecular frameworks through hydrogen bonds and π–π stacking interactions. researchgate.net The variation in structure from 1D chains to 2D sheets and 3D frameworks in lanthanide coordination polymers is often attributed to the nature of the bridging ligands and their different coordination modes. researchgate.net

The role of the acetate ion is not always as a primary bridging ligand. In some systems, it can act as a modulator or a co-ligand that influences the final structure. For example, in the synthesis of certain terbium-based metal-organic frameworks (MOFs), sodium acetate is used as a modulator to control the crystallinity of the resulting framework. nih.govsemanticscholar.org

The table below summarizes some examples of polymeric and supramolecular structures involving terbium(III) and acetate or other carboxylate ligands, highlighting the structural diversity.

Compound/System Structural Feature Key Interactions
[Tb₂(CH₃COO)₆(H₂O)₄]·4H₂ODimeric unitsBridging acetates, Hydrogen bonds
[Tb(qoa)₂(H₂O)₂]·NO₃·H₂O1D zigzag chains forming a 3D frameworkBridging qoa ligands, Hydrogen bonds, π–π stacking
Terbium(III) with benzene-1,4-dioxyacetic acid3D coordination polymersBridging carboxylate ligands
Anhydrous Tb(CH₃COO)₃Chain structureBridging acetates

Development and Characterization of Terbium(III) Metallogels

This compound serves as a valuable precursor for the development of luminescent metallogels. These soft materials are formed through the self-assembly of metal ions and organic gelators, resulting in a three-dimensional network that entraps solvent molecules. The incorporation of terbium(III) ions into these gels imparts them with characteristic green luminescence, making them attractive for applications in sensors and optoelectronic devices. researchgate.netnih.gov

A notable example is the formation of a stable, white metallogel by combining this compound with benzene-1,3,5-tricarboxylic acid (trimesic acid) in N,N-dimethylformamide (DMF). nih.gov The gelation occurs at a specific concentration of the terbium salt and the gelator. nih.gov The trimesic acid acts as a ligand, coordinating with the terbium(III) ions, likely through its carboxylate groups. nih.gov The resulting supramolecular assembly forms a fibrous network that immobilizes the solvent.

The luminescent properties of these terbium(III) metallogels are a key area of research. The characteristic emission of the terbium(III) ion is observed in these gels, indicating an efficient energy transfer from the organic ligand (the "antenna") to the metal center. nih.gov In some cases, the luminescence intensity and lifetime of the terbium(III) ion are enhanced in the gel state compared to the pure crystalline complex. nih.gov

The morphology of these metallogels can be investigated using techniques such as scanning electron microscopy (SEM), which often reveals a highly entangled fibrous network. iisc.ac.in The mechanical properties of the gels can also be characterized, and it has been noted that the counter-anion of the lanthanide salt (e.g., acetate vs. nitrate (B79036) or chloride) can significantly influence these properties. iisc.ac.in Gels prepared from acetate salts have been reported to exhibit higher mechanical strength in some systems. iisc.ac.in

The table below provides an overview of a representative terbium(III) metallogel system.

Components Solvent Resulting Material Key Characteristics
This compound, Benzene-1,3,5-tricarboxylic acidN,N-dimethylformamide (DMF)Stable, white metallogelGreen luminescence, Fibrous network structure

Host-Guest Interactions and Complexation with Other Ligands

This compound is a versatile starting material for synthesizing a wide array of coordination complexes through host-guest interactions and by introducing other ligands. The acetate ions can either be fully or partially replaced by other coordinating species, or they can remain in the coordination sphere alongside the new ligands, leading to mixed-ligand complexes.

In one example, terbium(III) complexes have been formed with a tripodal N₇ ligand containing three imidazole (B134444) groups, where a bidentate acetate ion also coordinates to the metal center. acs.orgresearchgate.net This results in a nine-coordinate terbium(III) ion with a capped-square-antiprismatic geometry. acs.orgresearchgate.net The acetate ligand plays a crucial role in satisfying the coordination requirements of the large terbium(III) ion.

The interaction of terbium(III) complexes with various anions, including acetate, has been explored for sensing applications. The binding of an anion to the lanthanide center can modulate its luminescence properties. researchgate.net For instance, the emission of self-assembled terbium(III) complexes with amidothiourea-based ligands was found to be affected by the presence of acetate and phosphate (B84403) anions, indicating host-guest interactions. researchgate.net

Furthermore, the formation of ternary coordination compounds is a key strategy in areas like lanthanide separation. The addition of a coordinating additive, such as the environmentally benign acetate ion, can form ternary complexes with lanthanide chelates. acs.org This interaction can block intermolecular bridging and solubilize the chelates, providing a mechanism for tuning the selective precipitation of different lanthanides. acs.org

Research has also demonstrated the synthesis of trinuclear Ni(II)-Tb(III)-Ni(II) complexes where the central terbium(III) ion is coordinated by phenolato oxygen atoms from Schiff base ligands and four carboxylato oxygen atoms from two bidentate chelating acetate groups. nih.gov This highlights the ability of the terbium(III) center to accommodate multiple ligands with different donor atoms.

The table below summarizes selected examples of terbium(III) complexes involving acetate and other ligands, illustrating the diversity of resulting structures and interactions.

Other Ligand(s) Resulting Complex Type Role/Coordination of Acetate Key Finding/Application
Tripodal N₇ imidazole-containing ligandMononuclear mixed-ligand complexBidentate chelatingFormation of a nine-coordinate Tb(III) center acs.orgresearchgate.net
Amidothiourea-based ligandsSupramolecular self-assemblyGuest anionModulation of luminescence upon binding researchgate.net
Macrocyclic DO3A chelatorsTernary coordination compoundCoordinating additiveSelective lanthanide separation acs.org
Schiff base ligands (in Ni-Tb-Ni system)Trinuclear heterometallic complexBidentate chelatingFormation of a square antiprism geometry around Tb(III) nih.gov

Design Principles for Novel Terbium(III) Coordination Polymers and Metal-Organic Frameworks (MOFs)

The design of novel terbium(III) coordination polymers (CPs) and metal-organic frameworks (MOFs) often utilizes this compound as a key precursor or source of terbium(III) ions. The principles guiding the synthesis of these materials revolve around the careful selection of organic linkers, the control of reaction conditions, and sometimes the strategic use of modulators like acetate itself.

A primary design principle involves the use of multidentate organic ligands, typically containing carboxylate groups, which can bridge multiple terbium(III) centers to build up extended 1D, 2D, or 3D networks. researchgate.net The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the Tb(III) ion and the length, rigidity, and functionality of the organic linker. For example, using a flexible ligand like benzene-1,4-dioxyacetic acid with lanthanide ions has led to the formation of different 3D coordination polymers. researchgate.net

Another important design strategy is the use of modulators to control the nucleation and growth of MOF crystals. Sodium acetate is often employed as a modulator in the solvothermal synthesis of Tb-MOFs. nih.govsemanticscholar.org By varying the amount of sodium acetate, the crystallinity of the Tb-MOF can be tuned, leading to either crystalline or amorphous materials. nih.govsemanticscholar.org This control over the material's phase is crucial for its potential applications.

The synthesis of mixed-metal or mixed-ligand MOFs is a further design principle for tuning properties. For instance, Eu(III)/Tb(III) mixed-metal MOFs have been synthesized, where the ratio of the two lanthanides can be controlled to fine-tune the luminescent properties for applications like ratiometric temperature sensing. chemrxiv.org Similarly, mixed-ligand systems, such as those containing both oxalate (B1200264) and formate (B1220265), can lead to complex 3D topologies with high connectivity. nih.gov Although this specific example doesn't use acetate as a linker, it illustrates the principle of using multiple simple carboxylates to build intricate structures.

The table below outlines key design principles and their outcomes in the context of creating terbium(III) CPs and MOFs.

Design Principle Example Components Role of Acetate/Precursor Outcome
Use of Multidentate Organic LinkersTb(III) ions, Benzene-1,4-dioxyacetic acidSource of Tb(III)Formation of 3D coordination polymers researchgate.net
Incorporation of Co-ligandsTb(III) acetate, 4,4'-(9,10-anthracenediyl)dibenzoic acidIncorporated as a coordinating ligandInfluences the final MOF structure acs.org
Use of ModulatorsTb(NO₃)₃·6H₂O, H₃BTC, Sodium acetateModulator to control crystallinitySynthesis of crystalline or amorphous Tb-MOFs nih.govsemanticscholar.org
Mixed-Metal SystemsTb(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, H₃BTC, Sodium acetateAcetate used in the synthesis protocolTunable luminescent properties for sensing chemrxiv.org

Thermal Behavior and Decomposition Pathways of Terbium Iii Acetate Hydrate

Thermogravimetric Analysis (TGA) Studies of Decomposition

Thermogravimetric analysis (TGA) is a crucial technique for studying the thermal decomposition of terbium(III) acetate (B1210297) hydrate (B1144303). It monitors the mass loss of the compound as a function of temperature, revealing distinct stages corresponding to the removal of water molecules and the breakdown of the acetate ligands.

The decomposition process begins with dehydration, the loss of water molecules of hydration. Studies on terbium(III) acetate tetrahydrate show that this process can occur in overlapping steps. conicet.gov.ar The initial loss of hydration water typically begins at around 60 °C. wikipedia.orgwikipedia.org Complete dehydration to form anhydrous terbium(III) acetate is achieved at approximately 180 °C. wikipedia.orgwikipedia.org Some analyses indicate the dehydration occurs in two distinct steps below 150 °C. researchgate.netresearchgate.net One study identified a weight loss of 17.3% between 89 °C and 167 °C, which corresponds to the removal of both coordinated and crystalline water molecules. conicet.gov.ar

Following dehydration, the anhydrous acetate remains stable until the onset of ligand decomposition. This stage typically begins around 220 °C and continues up to approximately 550-650 °C. wikipedia.orgwikipedia.orgresearchgate.net This phase involves the breakdown of the acetate groups, leading to the formation of various intermediate species before the final terbium oxide product is formed. researchgate.net

Table 1: Thermal Decomposition Stages of Terbium(III) Acetate Hydrate

Temperature RangeEventProduct
60 °C - 180 °CDehydration (Loss of H₂O)Anhydrous Terbium(III) acetate
220 °C - 650 °CLigand DecompositionIntermediates, Terbium Oxide

Note: The exact temperatures can vary depending on the specific hydrate and analytical conditions such as heating rate and atmosphere.

During the thermal decomposition of the anhydrous terbium(III) acetate, several intermediate compounds are formed. The decomposition of lanthanide carboxylates often proceeds through the formation of an oxycarbonate intermediate. researchgate.net For terbium acetate, the decomposition in the temperature range of 300–550°C involves the formation of intermediates before yielding the final oxide. researchgate.netresearchgate.net While detailed analysis for terbium acetate is limited, analogies with other rare-earth acetates suggest the formation of species such as terbium oxyacetate (TbO(CH₃COO)) and terbium dioxycarbonate (Tb₂O₂CO₃). researchgate.net The decomposition of these intermediates ultimately leads to the formation of terbium oxide.

Formation Mechanisms of Terbium Oxide from Acetate Precursors

The thermal decomposition of terbium(III) acetate in an air atmosphere typically results in the formation of a non-stoichiometric, mixed-valence oxide, most commonly identified as Tb₄O₇. conicet.gov.arresearchgate.netresearchgate.net The formation mechanism involves the breakdown of the acetate ligands, releasing volatile products like carbon dioxide and 3-pentanone, followed by the decomposition of the oxycarbonate intermediate. researchgate.net The final step is the crystallization of the terbium oxide. The conventional thermolysis of terbium salts in air often yields oxygen-deficient fluorite-type oxides, which may not be a single crystalline phase but rather a mixture of related phases like trigonal Tb₇O₁₂ and triclinic Tb₁₁O₂₀. researchgate.net The final product's stoichiometry is heavily influenced by the calcination temperature and atmosphere.

Influence of Calcination Conditions on Product Characteristics

The conditions used for calcination, particularly temperature and atmosphere, have a significant impact on the final terbium oxide product's phase, crystallinity, and particle size.

Atmosphere: Calcination in an air atmosphere typically produces the mixed-valence oxide Tb₄O₇ or related oxygen-deficient phases. researchgate.netresearchgate.net To obtain pure terbium(III) oxide (Tb₂O₃), a reducing atmosphere, such as hydrogen or ammonia, is necessary. researchgate.netsmolecule.com For example, powders consisting of Tb₇O₁₂ and Tb₁₁O₂₀ phases produced in air can be converted to Tb₂O₃ by calcining at 600-800°C in a reducing atmosphere. researchgate.net

Temperature: The calcination temperature affects the crystallinity and particle size of the resulting oxide. Generally, higher calcination temperatures lead to increased crystallinity and larger particle sizes, which can also lead to particle agglomeration. mdpi.com For terbium acetate, calcination in air at temperatures between 600°C and 900°C has been shown to produce Tb₄O₇ as the major phase. researchgate.netresearchgate.net The formation of nanocrystalline Tb₄O₇ with crystallite sizes of 6–12 nm has been observed at temperatures as low as 400°C. researchgate.net

Table 2: Effect of Calcination Conditions on Terbium Oxide Product

PrecursorAtmosphereTemperature (°C)Final ProductReference
Terbium AcetateAir600 - 900Tb₄O₇ (major phase) researchgate.netresearchgate.net
Terbium PrecursorAir400TbO₁.₈₁ smolecule.com
Terbium PrecursorReducing (H₂)-Tb₂O₃ smolecule.com
Terbium Precursor (Air-calcined)Reducing (NH₃)600 - 800Tb₂O₃ researchgate.net

Computational and Theoretical Modeling Studies of Terbium Iii Acetate Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study terbium(III) complexes to understand their stability, bonding, and orbital characteristics.

DFT calculations have been successfully employed to predict the relative stability constants of terbium(III) complexes. By calculating the Gibbs free energy of complexation, researchers can estimate the stability of a complex in solution. nih.gov For instance, studies on the complexation of Tb(III) with ligands like dipicolinic acid (DPA) and its derivatives have shown that DFT can predict trends in stability constants. acs.org

A thermodynamic cycle is often used to calculate the stability constants (log K₁) from the calculated free-energy changes in the gas phase (ΔG°g) and aqueous solution (ΔGaq). nih.gov While the prediction of "absolute" stability constants with high accuracy remains a challenge for computationally efficient methods, the "relative" values and trends among similar structures are considered more reliable. nih.govresearchgate.net

For example, DFT calculations on Tb(III) complexes with 4-substituted DPA ligands have predicted the following order of decreasing stability based on the substituent: -NH₂ > -OH ~ -CH₂OH > -imidazole ~ -Cl ~ -Br ~ -H > -F > -I. nih.govacs.org This trend is attributed to the electronic effects of the substituents, where electron-donating groups enhance the binding strength to the Tb(III) ion. acs.org

Table 1: Predicted Relative Stability Constants (Δlog K₁) for Tb(III)-XDPA Complexes

Substituent (X) Predicted Δlog K₁
-NH₂ > 1-2 units higher
-OH ~ -CH₂OH
-imidazole ~ -Cl ~ -Br ~ -H
-F < -H
-I < -F

This table is generated based on the qualitative and quantitative descriptions of relative stability constants from DFT calculations. nih.govacs.org

The analysis of molecular orbitals (MOs) through DFT provides a detailed picture of the bonding and electronic transitions within a molecule. For terbium(III) complexes, this is crucial for understanding their luminescent properties. The natural electron configuration of Tb in complexes, as determined by Mulliken population analysis, shows a 4f shell occupancy of approximately 8.15 to 8.18. acs.org

Studies on photosensitized emission in Tb(III) complexes have utilized DFT to analyze the molecular orbitals involved in ligand-to-metal charge transfer (LMCT) transitions. rsc.org For example, in a Tb(III) complex with β-diketonate and phosphine (B1218219) oxide ligands, quantum chemical calculations helped to understand the electronic structural modulation of the 4f-orbitals, which influences the emission efficiency. rsc.org The composition and energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the energy transfer processes that lead to terbium's characteristic luminescence. sibran.ru

Molecular Dynamics Simulations of Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD studies focusing solely on terbium(III) acetate (B1210297) hydrate (B1144303) in aqueous solution are not widely documented in the provided search results, the methodology has been applied to other terbium(III) complexes to understand their behavior in different environments. acs.orgnih.gov

For example, MD simulations have been used to study the self-assembly of terbium(III) double-decker phthalocyanine (B1677752) complexes on graphite (B72142) surfaces. acs.orgnih.gov These simulations, which often employ force fields like the General Amber Force Field (GAFF), can model the diffusion and organization of molecules. acs.org In such simulations, the terbium ion and its ligands are often treated as separate units with specific charges, reflecting the highly ionic nature of the bonding. acs.org Although this example is on a surface, similar principles would apply to simulating the hydration shell and interactions of terbium(III) acetate hydrate in an aqueous solution, providing insights into the coordination environment and dynamics of the hydrated ion. researchgate.net

Modeling of Luminescence Parameters and Energy Transfer Processes

The luminescence of terbium(III) complexes is a result of a "photosensitization" or "antenna" effect, where organic ligands absorb light and transfer the energy to the terbium(III) ion, which then emits its characteristic green light. rsc.org Theoretical modeling plays a significant role in understanding and predicting these processes.

The efficiency of energy transfer is highly dependent on the energy gap between the triplet state (T₁) of the ligand and the emissive ⁵D₄ level of the Tb(III) ion (around 20,500 cm⁻¹). rsc.orgsemanticscholar.org An optimal energy gap is required for efficient sensitization. researchgate.net If the gap is too small, back energy transfer from the terbium ion to the ligand can occur, quenching the luminescence. rsc.org

Theoretical models, often coupled with experimental data, are used to determine key luminescence parameters. For instance, the number of water molecules (q) coordinated to the terbium ion can be estimated from the luminescence lifetime, as water molecules are effective quenchers of lanthanide luminescence. conicet.gov.ar Quantum yields and radiative rate constants can also be estimated and correlated with the electronic structure determined from quantum chemical calculations. rsc.orgacs.org

Table 2: Key Parameters in Terbium(III) Luminescence

Parameter Description Significance
Ligand Triplet State (T₁) The lowest excited triplet energy level of the organic ligand. Must be appropriately positioned above the Tb(III) ⁵D₄ level for efficient energy transfer. rsc.org
⁵D₄ Emissive Level The primary emitting energy level of the Tb(III) ion. The origin of the characteristic green luminescence.
Energy Transfer (EnT) The process of energy moving from the excited ligand to the Tb(III) ion. The fundamental mechanism of photosensitized luminescence. rsc.org
Back Energy Transfer (BEnT) Energy transfer from the excited Tb(III) ion back to the ligand. A quenching process that reduces luminescence efficiency. rsc.org

Prediction of Magnetic Interactions and Anisotropy in Terbium(III) Complexes

Terbium(III) complexes are of great interest for their potential as single-molecule magnets (SMMs), a property that arises from their large magnetic anisotropy. acs.orgacs.org Theoretical calculations are crucial for predicting and understanding the magnetic properties of these complexes.

First-principles relativistic multireference methods, such as complete active space self-consistent field (CASSCF) calculations, are used to investigate the magnetic properties. acs.org These calculations can determine the crystal-field (CF) parameters, which describe the effect of the ligand environment on the electronic states of the terbium ion. The CF parameters are key to understanding the magnetic anisotropy. acs.org

Theoretical studies have shown that the magnetic anisotropy of terbium(III) complexes is highly sensitive to the coordination geometry and symmetry of the ligand field. acs.orgmdpi.com For example, a change in the coordination polyhedron of a Tb³⁺ ion from a square antiprism (SAP) to a distorted prism (DP) can significantly increase its axial magnetic anisotropy. mdpi.com Ab initio calculations can predict the zero-field splitting anisotropy parameter (D), a key indicator of SMM behavior. science.gov These computational approaches allow for the analysis of the temperature dependence of magnetic susceptibility and molar magnetization, providing a comprehensive understanding of the magnetic behavior of these complexes. science.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Terbium(III)
Dipicolinic acid
Terbium(III) double-decker phthalocyanine
Terbium

Applications in Advanced Materials Research Based on Terbium Iii Acetate Hydrate Excluding Clinical

Precursor in the Synthesis of Functional Metal Oxides and Nanomaterials

Terbium(III) acetate (B1210297) hydrate (B1144303) is a versatile starting material for creating complex functional materials. Its decomposition upon heating provides a reliable route to form terbium-containing oxides and its solubility allows for its use in solution-based synthesis of doped nanomaterials. americanelements.comamericanelements.com

Terbium Oxide Catalyst Preparation and Characterization

Terbium(III) acetate hydrate is frequently employed as a precursor for the synthesis of terbium oxide catalysts. sigmaaldrich.comsmolecule.com The thermal decomposition of this compound is a common method for this purpose. researchgate.netwikipedia.org The process involves heating the acetate precursor in air, which leads to the loss of water molecules followed by the decomposition of the acetate groups, ultimately yielding terbium oxide. researchgate.net

The decomposition pathway of this compound has been studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Research indicates that the hydrated water molecules are lost in steps below 150°C. The subsequent decomposition of the anhydrous acetate occurs in the temperature range of 300–550°C, proceeding through various intermediate stages to finally produce Tb₄O₇ as the end product. researchgate.net

Characterization of the resulting terbium oxide materials is carried out using a variety of analytical techniques. X-ray diffraction (XRD) is used to identify the crystalline phases of the oxide formed at different calcination temperatures. researchgate.netresearchgate.net For instance, studies have shown that Tb₄O₇ is the major phase for samples calcined between 600°C and 900°C. researchgate.net Infrared (IR) spectroscopy helps in monitoring the decomposition of the acetate and the formation of the oxide. researchgate.net Electron microscopy techniques like scanning electron microscopy (SEM) are used to study the morphology of the oxide particles. researchgate.net The presence of a Tb³⁺–Tb⁴⁺ redox couple in the final oxide product has been noted to enhance its electrical conductivity. researchgate.net

Table 1: Thermal Decomposition Stages of this compound

Temperature Range Process Final Product
< 150°C Dehydration (Loss of water molecules) Anhydrous Terbium(III) acetate
300–550°C Decomposition of acetate Terbium Oxide (Tb₄O₇)

This table provides a simplified overview of the thermal decomposition process.

Synthesis of Doped Phosphors for Luminescent Applications

This compound is a key ingredient in the synthesis of doped phosphors, which are materials that exhibit luminescence. The characteristic green light emission of the Tb³⁺ ion upon excitation makes it a valuable dopant for creating phosphors for applications like solid-state lighting and displays. ontosight.ai

A prominent method for incorporating terbium into a host material is the sol-gel process. rsc.orgmdpi.com In one example, nanoscale calcium fluoride (B91410) (CaF₂) particles doped with Tb³⁺ were synthesized using a fluorolytic sol-gel route. rsc.org this compound, along with calcium lactate, served as the precursors. The resulting nanoparticles, approximately 5 nm in size, exhibited intense green luminescence under UV excitation, corresponding to the ⁵D₄ → ⁷Fⱼ transitions of the Tb³⁺ ion. rsc.org

Similarly, terbium(III) acetate has been used to prepare terbium-doped yttria-stabilized zirconia (YSZ) and other luminescent materials. harvard.edu The sol-gel method allows for uniform doping and control over the particle size at the nanoscale, which is crucial for optimizing the luminescent properties of the phosphors. rsc.orgmdpi.com The concentration of the terbium dopant is a critical parameter that is often optimized to achieve the highest luminescence intensity without significant concentration quenching. arxiv.org

Table 2: Examples of Terbium-Doped Phosphors Synthesized from this compound

Host Material Synthesis Method Precursors Resulting Material Key Finding
Calcium Fluoride (CaF₂) Fluorolytic Sol-Gel This compound, Calcium lactate Tb³⁺-doped CaF₂ nanoparticles (~5 nm) Intense green luminescence under UV excitation. rsc.orgmdpi.com
Yttria-Stabilized Zirconia (YSZ) Sol-Gel This compound, Zirconium n-propoxide, Yttrium precursor Tb-doped YSZ Incorporation of terbium for luminescent properties. harvard.edu

Fabrication of Photoluminescent Carbon Quantum Dots

This compound plays a significant role in enhancing the optical properties of carbon quantum dots (CQDs), which are nanoscale carbon materials with significant potential in bioimaging, sensing, and light-emitting diodes (LEDs). nih.govresearchgate.net It is often used as a surface passivator or a dopant to improve the photoluminescence (PL) of CQDs. sigmaaldrich.comnih.gov

Research has shown that doping CQDs with Tb³⁺ from this compound can introduce the characteristic green emission of terbium into the CQD's emission spectrum. nih.gov This allows for the creation of multi-color emitting nanomaterials, which are useful for fabricating white light-emitting diodes (WLEDs). nih.govrsc.org By combining the blue emission from the CQDs with the green emission from the terbium dopant and sometimes a red-emitting component, white light with a high color rendering index can be achieved. nih.govrsc.org The concentration of terbium acetate hydrate is carefully optimized to maximize the energy transfer from the CQD host to the Tb³⁺ ions, leading to the strongest possible green emission. nih.govresearchgate.net

Synthesis of Nanocrystalline Materials (e.g., YSZ, ZnO)

This compound is utilized as a dopant in the synthesis of various nanocrystalline materials to impart specific optical and magnetic properties. sigmaaldrich.comharvard.edu Examples include yttria-stabilized zirconia (YSZ) and zinc oxide (ZnO). harvard.edumdpi.com

The sol-gel technique is a common route for preparing these doped nanomaterials. bohrium.com For instance, to synthesize terbium-doped ZnO nanoparticles, zinc acetate and this compound can be dissolved in a solvent like ethanol (B145695) and subjected to a sol-gel process. bohrium.com The resulting nanoparticles exhibit properties influenced by the terbium dopant. Terbium-doped ZnO nanotubes have shown multiple emission bands in the visible spectrum, with some emissions resulting from energy transfer between the ZnO host and the Tb³⁺ ions. nih.gov

The introduction of terbium can influence the structural properties of the host material, such as crystallite size and lattice parameters, in addition to providing luminescent characteristics. nih.gov The ability to control the synthesis at the nanoscale allows for the fine-tuning of these properties for applications in electro-optic and magnetic devices. sigmaaldrich.comsigmaaldrich.com

Thin Film Deposition Techniques Utilizing this compound

This compound is a valuable precursor for depositing thin films with specific functionalities. sigmaaldrich.com Its solubility and decomposition characteristics make it suitable for solution-based deposition techniques like the sol-gel method.

Sol-Gel Methodologies for Film Growth

The sol-gel process is a versatile and widely used method for fabricating thin films from chemical precursors in solution. usp.br this compound is an excellent precursor for incorporating terbium into thin films using this technique. sigmaaldrich.comusp.br

This methodology involves the creation of a 'sol' (a colloidal solution of precursors) which is then deposited onto a substrate, typically by dip-coating or spin-coating. The sol undergoes a transition into a 'gel' (a solid network) and is subsequently heat-treated (annealed) to densify the film and crystallize the desired material. usp.brresearchgate.net

This approach has been used to create various terbium-containing thin films:

Doped Indium Tin Oxide (ITO) Films: An aqueous sol-gel process was used to fabricate nanocrystalline ITO thin films doped with terbium. The sol was prepared from indium nitrate (B79036), tin acetate, and a terbium precursor, stabilized with acetic acid and ethylene (B1197577) glycol. The resulting films were homogeneous, nanocrystalline, and exhibited good optical transparency and electrical conductivity, demonstrating the feasibility of incorporating terbium into transparent conducting oxide films. ntnu.no

Luminescent Zinc-Based Films: Luminescent thin films containing terbium complexes have been prepared from non-alkoxide precursors like zinc acetate dihydrate and a terbium source. The films, fabricated by dip-coating, were transparent and showed intense green emission characteristic of Tb³⁺ ions when excited, indicating efficient energy transfer within the film. usp.br

Doped Yttrium Oxide (Y₂O₃) Films: Y₂O₃ thin films co-doped with europium and terbium have been successfully prepared via a sol-gel method using yttrium acetate and corresponding dopant precursors. The structural and luminescent properties of these films were found to be dependent on the annealing temperature. researchgate.net

The sol-gel method offers precise control over the film's composition and microstructure, making it a powerful tool for developing advanced functional thin films using this compound. cas.czusp.br

Electrostatic Spray Deposition (ESD) for Film Fabrication

This compound serves as a crucial precursor in the fabrication of advanced thin films using the Electrostatic Spray Deposition (ESD) technique. researchgate.netresearchgate.net This method is particularly valuable for creating complex oxide layers with controlled morphology and composition. researchgate.net

In a notable application, this compound is used to synthesize Terbia-doped yttria-stabilized zirconia (Tb-YSZ) thin films. researchgate.netresearchgate.net In this process, it is dissolved along with other metal-organic precursors, such as yttrium acetylacetonate (B107027) and zirconium acetylacetonate, in a solvent system. researchgate.netchemicalbook.com Research has demonstrated the use of butyl carbitol-ethanol mixtures as effective solvents for this purpose. researchgate.net

The ESD technique involves applying a high voltage to a precursor solution, which is then sprayed as a fine aerosol onto a heated substrate. researchgate.net The morphology of the resulting Tb-YSZ thin film can be precisely controlled by adjusting various deposition parameters, including temperature, solution concentration, and deposition time. researchgate.net For instance, studies have shown that Tb-YSZ films can be deposited at temperatures ranging from 250°C to 500°C on substrates like nickel and stainless steel. researchgate.net The resulting films are composed of a fully stabilized cubic phase, which is essential for their application in devices like solid oxide fuel cells. researchgate.net A key advantage of using ESD with this compound is that the elemental composition (the Zr:Y:Tb ratio) of the precursor solution is accurately maintained in the final deposited film. researchgate.net

View ESD Parameters

Experimental Parameters for Tb-YSZ Film Fabrication via ESD

ParameterValue/TypeReference
Terbium PrecursorThis compound researchgate.net
Other PrecursorsZirconium(IV) acetylacetonate, Yttrium(III) acetylacetonate researchgate.net
SolventsButyl carbitol-ethanol mixtures (e.g., 50:50 and 80:20 vol%) researchgate.net
SubstratesNickel, Stainless steel, YSZ disks researchgate.net
Deposition Temperature250°C - 500°C researchgate.net
Applied Voltage+10 kV (to nozzle) researchgate.net
Solution Feed Rate0.5 ml/h researchgate.net
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Catalytic Activity Research

This compound is recognized as a precursor for creating catalytically active materials. sigmaaldrich.comamericanelements.comsigmaaldrich.comamericanelements.com Metallic acetates, in general, are considered excellent precursors for the production of catalysts. americanelements.comamericanelements.com The compound itself decomposes upon heating to form terbium oxide, a stable material utilized in various catalytic applications. americanelements.comsmolecule.com

Application in Organic Synthesis Reactions

Terbium compounds derived from precursors like this compound are employed as catalysts in organic synthesis. samaterials.comsamaterials.com The catalytic activity stems from the unique characteristics of rare earth elements. samaterials.com Terbium oxide (Tb₂O₃), which can be synthesized from terbium acetate hydrate, acts as a Lewis acid catalyst, facilitating various acid-catalyzed reactions. smolecule.com Research has also pointed to the use of terbium oxide nanoparticles as efficient and reusable catalysts for reactions such as the aerobic oxidation of alcohols and the Knoevenagel condensation reaction. smolecule.com The thermal stability of these terbium-based catalysts makes them suitable for reactions that occur at high temperatures. smolecule.com For instance, terbium(III) acetate was used in the synthesis of a double-decker terbium complex, a reaction carried out in refluxing n-hexanol. acs.org

Investigation of Photocatalytic Properties

The doping of semiconductor materials with terbium, for which this compound can serve as a source, is a key area of research for enhancing photocatalytic properties. nih.govroyalsocietypublishing.org Doping materials like titanium dioxide (TiO₂) and cerium oxide (CeO₂) with terbium ions can alter their electronic structure and band gap energy, which in turn influences their photocatalytic activity. nih.govtandfonline.com

Research into Components for Electro-optic and Magnetic Devices

This compound is a versatile precursor and dopant for materials used in a range of electro-optic and magnetic devices. samaterials.commade-in-china.comfishersci.se Its luminescent properties are fundamental to its application in phosphors and other light-emitting components. biosynth.com

In the realm of electro-optics, terbium compounds are essential for creating the green phosphors used in technologies like color TV tubes. fishersci.se Mechanistic studies on terbium acetate provide insights into ligand-metal interactions that influence properties like ferroelectricity and light emission, which are crucial for devices such as electro-optic modulators used in optical data storage and communication. biosynth.com this compound can also be used as a dopant to prepare lithium co-doped zinc oxide (ZnO) nanoparticles, which have applications in electro-optic devices. sigmaaldrich.comsigmaaldrich.cn

For magnetic applications, terbium is a critical component of the magnetostrictive alloy Terfenol-D (an alloy of terbium, dysprosium, and iron). wikipedia.orgwikipedia.orgscienceinfo.com This material expands and contracts significantly in the presence of a magnetic field, a property known as giant magnetostriction. wikipedia.orgtdvib.com This makes it invaluable for use in actuators and magnetomechanical devices. fishersci.sewikipedia.orgscienceinfo.com this compound can be used in the production of alloys and electronic devices that leverage these magnetic properties. made-in-china.comfishersci.se

View Device Applications

Applications of this compound in Device Components

Device TypeApplication/Role of Terbium CompoundReference
Electro-optic ModulatorsPrecursor for ferroelectric materials biosynth.com
Color TV TubesActivator for green phosphors fishersci.se
Special LasersUsed as a dopant in solid-state devices made-in-china.comfishersci.se
Magnetomechanical DevicesComponent of Terfenol-D alloy for actuators made-in-china.comfishersci.sewikipedia.org
Solid-State DevicesUsed as a dopant for materials like calcium fluoride and calcium tungstate chemicalbook.comscienceinfo.com
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Fundamental Studies for Sensor Development Principles

The unique properties of terbium compounds, derived from precursors like this compound, are central to fundamental studies for developing advanced sensors. made-in-china.comwikipedia.org A primary application in this area is its use in the alloy Terfenol-D. fishersci.sewikipedia.orgscienceinfo.com The giant magnetostrictive effect of Terfenol-D is reciprocal, meaning it can be used effectively for both actuation and sensing. researchgate.net

This property is harnessed to create highly sensitive sensors for measuring parameters such as force, acceleration, and magnetic fields. researchgate.netmdpi.comama-science.org For example, Terfenol-D transducers are used in naval sonar systems, which rely on detecting subtle changes in pressure waves. chemicalbook.comwikipedia.orgwikipedia.org Research has focused on designing and optimizing force sensors that utilize the magneto-elastic effect in Terfenol-D, aiming for higher sensitivity compared to conventional materials. ama-science.org Other developments include magnetic field sensors that combine Terfenol-D with Fiber Bragg Gratings (FBG), where the material's strain response to a magnetic field is measured optically. mdpi.comspiedigitallibrary.org These fundamental studies pave the way for novel sensor technologies with applications ranging from industrial monitoring to hearing aids and magnetometers. researchgate.net

Interactions and Co Doping Strategies with Other Chemical Systems

Co-doping with Other Lanthanide Ions (e.g., Eu, Y, Gd, Yb) for Optical Tuning

The practice of co-doping terbium(III) with other lanthanide ions into a host material is a well-established strategy for modulating the photoluminescent properties of the resulting compound. This approach leverages energy transfer mechanisms between the lanthanide ions to either enhance the emission intensity of terbium or to create materials with tunable, multi-color, or white light emission. Terbium(III) acetate (B1210297) hydrate (B1144303) can be used as the terbium source for creating these co-doped materials. acs.org

The choice of the co-dopant ion is critical and depends on the desired optical outcome. The ionic radii, energy levels, and electronic transitions of both the host (Tb³⁺) and dopant ions dictate the efficiency and nature of the energy transfer.

Key Research Findings:

Energy Transfer to Europium (Eu³⁺): A common strategy involves co-doping with Eu³⁺ to achieve tunable emission from green to red. In systems like Yttrium-1,3,5-benzenetricarboxylate (Y-BTC) metal-organic frameworks (MOFs), Tb³⁺ ions can act as sensitizers for Eu³⁺ emission. mdpi.com When the Tb³⁺ ion is excited, it can transfer its energy to a nearby Eu³⁺ ion, which then emits light at its characteristic wavelengths, resulting in red emission alongside the green emission from any remaining excited Tb³⁺ ions. mdpi.com This energy transfer is evident in excitation spectra, where monitoring the red Eu³⁺ emission reveals excitation bands characteristic of Tb³⁺. mdpi.com The efficiency of this Tb³⁺-Eu³⁺ energy transfer can be influenced by how the ions are incorporated into the host material, for instance, whether they are added together during the initial synthesis or one is added after the initial structure is formed. acs.org

Co-doping with Ytterbium (Yb³⁺): Ytterbium(III) is of particular interest for its near-infrared (NIR) emission. Co-doping with Yb³⁺ can enable down-conversion, where higher-energy light absorbed by the material is converted to NIR emission from Yb³⁺. In certain host lattices like lead-free perovskite nanocrystals, co-doping with sensitizer (B1316253) ions can significantly enhance the NIR emission from Yb³⁺. acs.org

The table below summarizes the effects of co-doping Terbium(III) with various lanthanide ions.

Co-dopant IonHost Material ExamplePrimary Effect on Terbium(III) LuminescenceResearch Finding
Europium (Eu³⁺) Y-BTC MOF, ZnS NanoparticlesEnergy transfer from Tb³⁺ to Eu³⁺, enabling tunable green-to-red emission. acs.orgmdpi.comTb³⁺ acts as a sensitizer, and the emission color can be tuned by adjusting the Tb³⁺/Eu³⁺ ratio. mdpi.comscience.gov
Yttrium (Y³⁺) Terephthalate MOFsReduces concentration quenching, enhancing Tb³⁺ emission quantum yield. mdpi.com50% substitution of Tb³⁺ with Y³⁺ can increase photoluminescence quantum yield up to 1.6 times. mdpi.com
Gadolinium (Gd³⁺) Terephthalate MOFsReduces concentration quenching, enhancing Tb³⁺ emission quantum yield. mdpi.comIn GdMOFs co-doped with Eu³⁺ and Tb³⁺, the primary excitation mechanism is the "antenna effect" from the organic ligand to the lanthanide ions. researchgate.net
Ytterbium (Yb³⁺) Lead-Free Perovskite NanocrystalsEnables near-infrared (NIR) emission through energy transfer.Co-doping with sensitizers like Sb³⁺ can improve the NIR emission from Yb³⁺ by approximately 140 times compared to singly doped crystals. acs.org

Incorporation into Hybrid Organic-Inorganic Materials

Terbium(III) acetate hydrate is a valuable precursor for synthesizing hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) and coordination polymers. acs.orgtandfonline.comtandfonline.com These materials consist of metal ions or clusters linked by organic ligands, creating extended one-, two-, or three-dimensional structures. The properties of these materials can be tuned by judiciously selecting the metal and organic components.

The acetate group in terbium(III) acetate can play a direct role in the formation of these structures. In some syntheses, acetate ions from the precursor are incorporated directly into the final framework, acting as ligands that coordinate to the terbium centers. acs.orgacs.org For example, in the solvothermal synthesis of certain terbium-based MOFs, Tb(III) ions are coordinated to both the primary organic linker and to acetate ligands. acs.org

Alternatively, terbium(III) acetate can simply serve as a soluble and convenient source of Tb³⁺ ions, which are then coordinated by other organic linkers introduced into the reaction. tandfonline.comtandfonline.comsciencemadness.org In many MOF syntheses, a modulator like sodium acetate is used to control the crystallization process, influencing the size, morphology, and even the crystalline structure of the final product. nih.gov

Examples of Terbium-based Hybrid Materials:

Metal-Organic Frameworks (MOFs): Researchers have synthesized various Tb-MOFs where this compound can be used as the metal source. For instance, two new terbium-based MOFs, {[Tb(ADBA)(CH₃COO)(H₂O)]·H₂O}n and [Tb(ADBA)(HCOO)(DMF)]n, were synthesized where the Tb(III) ions in the first structure are explicitly coordinated to acetic acid. acs.org These materials often exhibit strong, characteristic green luminescence from the terbium ion, making them suitable for applications like fluorescent sensing. acs.org

Coordination Polymers: Terbium(III) acetate can be used to form coordination polymers with specific functionalities. A two-dimensional coordination polymer, [Tb(phen)(5-FUA)₃]n, was synthesized using a Tb(III) complex derived from 5-fluorouracil-1-acetate. tandfonline.comtandfonline.com In this structure, the carboxylate groups of the organic ligand bridge adjacent terbium ions, creating a polymeric network. tandfonline.com

The table below details examples of hybrid materials incorporating terbium, where this compound can be a key ingredient.

Material TypeSpecific ExampleRole of Acetate/Terbium AcetateKey Structural Feature
Metal-Organic Framework (MOF) {[Tb(ADBA)(CH₃COO)(H₂O)]·H₂O}nAcetate acts as a coordinating ligand alongside the primary organic linker (H₂ADBA). acs.orgTb(III) ions are directly bonded to acetate, influencing the final structure. acs.org
Coordination Polymer [Tb(phen)(5-FUA)₃]nTerbium(III) acetate can serve as the precursor for the Tb(III) source, which then complexes with the 5-FUA ligand.Forms a two-dimensional polymer where terbium atoms are linked by the carboxylate groups of the organic ligand. tandfonline.comtandfonline.com
Complex Salt / 0D Polymer [Tb(terpy)(H₂O)₂(CH₃COO)₂]₂Pt(CN)₄·4H₂OAcetate ligands are directly coordinated to the Tb³⁺ ion. acs.orgA discrete molecular complex salt where acetate ligands are part of the terbium coordination sphere. acs.org

Formation of Ternary and Quaternary Compounds

Beyond simple oxides or binary salts, this compound can be a starting material for forming more complex ternary and quaternary compounds. These materials, containing three or four different elements, offer a pathway to novel functionalities arising from the synergistic interactions between their constituent atoms.

One significant route is through the thermal decomposition of terbium(III) acetate. While the ultimate product at high temperatures is often a terbium oxide like Tb₄O₇, the decomposition process can be controlled to create intermediate mixed-oxide phases if other metal precursors are present. researchgate.net Mixed binary, ternary, and quaternary oxides involving terbium are noted for their potential in catalytic applications due to their oxygen storage and transfer properties. researchgate.net

Another approach involves solution-based synthesis where terbium(III) acetate is reacted with other metal salts and ligands. This can lead to the formation of complex coordination compounds that can be considered ternary or quaternary systems. For example, reacting a terbium source with ligands like terpyridine and a platinum-containing salt can yield complex structures such as [Tb₂(terpy)₂(H₂O)₂(CH₃COO)₅]₂Pt(CN)₄·7H₂O. acs.org This compound contains terbium, platinum, carbon, nitrogen, oxygen, and hydrogen, making it a complex quaternary system where acetate ions play a crucial role as bridging or terminal ligands. acs.org

Similarly, mixed-ligand coordination polymers can be formed. A three-dimensional coordination polymer with the formula [Tb(CHO₂)(C₂O₄)]n was synthesized containing terbium, formate (B1220265), and oxalate (B1200264) ligands. nih.gov While this specific example did not use terbium acetate as a precursor, it demonstrates the capacity of Tb³⁺ to form stable ternary frameworks with multiple carboxylate-type ligands.

Compound TypeExample FormulaPrecursor/MethodSignificance/Application
Ternary Oxide Tb-Zr-Ce OxidesThermal decomposition of mixed metal precursors.Good oxygen storage and transfer properties for catalysis. researchgate.net
Mixed-Metal Complex Salt [Tb₂(terpy)₂(H₂O)₂(CH₃COO)₅]₂Pt(CN)₄·7H₂OSolution reaction of terbium salt (e.g., acetate), terpyridine, and platinum salt. acs.orgDisplays dual-donor sensitization for enhanced luminescence. acs.org
Mixed-Ligand Coordination Polymer [Tb(CHO₂)(C₂O₄)]nSolution reaction of Tb³⁺ with formate and oxalate ligands. nih.govA stable 3D framework exhibiting strong green photoluminescence. nih.gov

Emerging Research Avenues for Terbium Iii Acetate Hydrate

Exploration of Novel Synthetic Methodologies

The synthesis of terbium-based materials is evolving beyond traditional solution-based methods, with a strong emphasis on green chemistry and the creation of novel structures. Terbium(III) acetate (B1210297) hydrate (B1144303) is a versatile starting material for many of these new approaches. sigmaaldrich.comharvard.edu

Recent advancements focus on methods that are more environmentally sustainable, offer higher yields, and provide access to compounds that are inaccessible through conventional routes. nih.gov Key methodologies include:

Mechanochemistry : This solvent-free or liquid-assisted grinding technique has emerged as a sustainable alternative to traditional synthesis. nih.gov It involves reactions triggered by mechanical force, such as ball milling or grinding in a mortar and pestle. nih.govnih.govacs.org This method can reduce or eliminate the need for solvents, and has been shown to produce lanthanide coordination polymers with 100% yield, a significant improvement over some hydrothermal methods. rsc.org The use of mechanochemistry can also lead to materials with different morphologies and smaller particle sizes, which can influence luminescent properties. rsc.org

Hydrothermal Synthesis : This method uses water or other solvents under high temperature and pressure to crystallize materials. It is widely employed for synthesizing coordination polymers with specific structures, including one-dimensional chains and three-dimensional networks, using terbium precursors. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Sol-Gel Synthesis : Terbium(III) acetate hydrate is a suitable precursor for sol-gel processes. sigmaaldrich.comharvard.edu This technique involves the creation of a 'sol' (a colloidal solution) that is then gelled to form a solid network. It is a versatile method for creating oxide-based materials and nanoparticles. harvard.edursc.org

Supramolecular Gel Formation : A novel approach involves the synthesis of luminescent metallogels. In one example, a terbium(III)-metallogel was formed by dissolving this compound and a tricarboxylic acid gelator in N,N-dimethylformamide (DMF) and sonicating the mixture, leading to a stable gel network through non-covalent interactions. rsc.org

Table 1: Comparison of Modern Synthetic Methodologies

Methodology Principle Key Advantages Example Application Citations
Mechanochemistry Reaction induced by mechanical force (milling, grinding) with little or no solvent. Environmentally friendly, high yield, can produce unique phases. Synthesis of (Ln₀.₅Gd₀.₅)₂(1,4-BDC)₃(H₂O)₄ coordination polymers. nih.govrsc.org
Hydrothermal Crystallization from a heated, pressurized aqueous solution. Control over crystal growth and morphology, access to complex structures. Synthesis of [Tb(C₇H₃NO₄)(C₆H₄NO₂)(H₂O)] coordination polymer. researchgate.netresearchgate.net
Sol-Gel Formation of a solid network from a colloidal solution (sol). Good for creating amorphous or crystalline oxide materials and nanoparticles. Preparation of terbium-doped silica (B1680970) nanoparticles (Tb-SNPs). harvard.edursc.org

| Supramolecular Gelation | Self-assembly of components via non-covalent interactions in a solvent. | Creates soft materials with tunable properties. | Formation of a luminescent Tb(III)-metallogel with benzene-1,3,5-tricarboxylic acid. | rsc.org |

Advanced Characterization Techniques for Structure-Property Relationships

Understanding the precise relationship between a material's atomic-level structure and its macroscopic properties is fundamental to designing new functional materials. For compounds derived from this compound, a suite of advanced characterization techniques is employed to elucidate these connections, particularly linking structural features to the desired luminescent and magnetic behaviors. researchgate.net

Luminescence Spectroscopy : This technique is essential for probing the optical properties of terbium compounds. Analysis of excitation and emission spectra reveals the efficiency of the "antenna effect," where organic ligands absorb light and transfer the energy to the Tb(III) ion. cnr.itnih.gov The characteristic sharp emission peaks of Tb(III) (e.g., the ⁵D₄ → ⁷F₅ transition around 545 nm) are studied for their intensity and lifetime. nih.govnih.gov High-resolution spectroscopy can show splitting of these peaks, which provides detailed information about the local symmetry of the crystal field around the terbium ion. nih.govfrontiersin.org

Magnetic Susceptibility Measurements : For multifunctional materials, understanding the magnetic properties is crucial. researchgate.net Techniques like SQUID (Superconducting Quantum Interference Device) magnetometry are used to measure how a material responds to a magnetic field over a range of temperatures. acs.orgconicet.gov.ar The data can be analyzed using a spin Hamiltonian, which models the effects of the crystal field on the electronic ground state of the Tb(III) ion, explaining the origin of its magnetic anisotropy. acs.org

Thermal Analysis (TGA/DSC) : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the compounds. conicet.gov.ar TGA can determine the temperatures at which coordinated water molecules are lost or when the compound begins to decompose, which is critical for defining the material's operational limits. wikipedia.orgconicet.gov.ar

Table 2: Advanced Characterization Techniques and Their Insights

Technique Information Provided Relevance to Structure-Property Relationship Citations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic structure, coordination environment, bond lengths. Directly correlates atomic geometry with observed magnetic and luminescent properties. mdpi.commdpi.comacs.org
Luminescence Spectroscopy Excitation/emission wavelengths, quantum yield, luminescence lifetime. Elucidates energy transfer mechanisms and the influence of the coordination sphere on optical efficiency. cnr.itnih.govnih.gov
Magnetic Susceptibility Magnetic moment, anisotropy, relaxation dynamics. Quantifies the magnetic behavior and links it to the crystal field splitting of the Tb(III) ion's energy levels. researchgate.netacs.orgconicet.gov.ar

| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition temperatures, phase transitions. | Defines the material's stability and processing parameters. | wikipedia.orgresearchgate.netconicet.gov.ar |

Development of Multifunctional Materials Utilizing this compound

A significant frontier in materials science is the creation of multifunctional materials that perform several tasks simultaneously. researchgate.net this compound is an excellent precursor for such systems due to the inherent luminescent and magnetic properties of the Tb(III) ion. sigmaaldrich.comresearchgate.net

Luminescent Thermometers : A major area of research is the development of materials for contactless temperature sensing. mdpi.com These materials exhibit temperature-dependent luminescence, where the intensity or color of the emitted light changes predictably with temperature. researchgate.netacs.org Often, terbium is co-doped with another lanthanide, such as europium, to create ratiometric thermometers. cnr.itrsc.org In these systems, the ratio of the emission intensities of the two ions provides a self-referencing and highly sensitive measure of temperature, with reported sensitivities exceeding 1%·K⁻¹. cnr.itmdpi.com

Luminescent Sensors : Terbium-based coordination polymers can act as selective chemical sensors. mdpi.com The luminescence of the material can be "turned off" (quenched) or "turned on" in the presence of specific analytes. frontiersin.org Research has demonstrated the development of sensors for detecting metal ions like Fe(III) and Cu(II) or organic molecules like nitroaromatics, where the interaction between the analyte and the framework modulates the luminescent output. frontiersin.orguzh.ch

Magnetic-Luminescent Materials : The combination of luminescence and magnetism in a single molecule opens up possibilities for new smart devices and advanced imaging. researchgate.net Terbium complexes can behave as Single-Ion Magnets (SIMs), where the magnetic anisotropy of a single Tb(III) ion leads to slow magnetic relaxation. researchgate.netacs.org The ability to probe the magnetic state through optical measurements in these materials is a highly sought-after goal. researchgate.net

Catalysts and Electro-optic Materials : this compound is also used as a precursor to prepare terbium oxide catalysts and as a dopant in materials for electro-optic and magnetic devices. sigmaaldrich.comsigmaaldrich.com For example, it can be used to prepare Li co-doped ZnO nanoparticles for such applications. sigmaaldrich.com

Table 3: Multifunctional Materials Derived from this compound

Material Type Functions Principle of Operation Example Citations
Luminescent Thermometer Luminescence, Temperature Sensing The emission intensity or ratio of emission peaks from Tb(III) and/or Eu(III) ions changes with temperature. Eu³⁺/Tb³⁺ coordination polymers for ratiometric thermometry. researchgate.netcnr.itrsc.orgmdpi.com
Luminescent Sensor Luminescence, Chemical Sensing The luminescence of the terbium center is quenched or enhanced upon binding a specific chemical analyte. Terbium-glutarate coordination polymer for sensing Fe³⁺ ions. mdpi.comfrontiersin.org
Single-Ion Magnet (SIM) Luminescence, Magnetism A single Tb(III) ion exhibits slow magnetic relaxation due to its electronic structure and coordination environment. A nonacoordinated Tb(III) complex with a tripodal ligand and acetate. researchgate.netacs.org

| Doped Nanoparticles | Electro-optic, Magnetic Properties | Doping a host material (e.g., ZnO) with Tb(III) ions modifies its electronic and magnetic properties. | Li co-doped ZnO nanoparticles. | sigmaaldrich.comsigmaaldrich.com |

In-situ Monitoring of Reactions and Material Transformations

To achieve rational design and control over the synthesis of advanced materials, researchers are increasingly turning to in-situ monitoring techniques. rsc.org These methods allow for the real-time observation of chemical reactions and material formation, providing deep mechanistic insights that are unattainable through conventional ex-situ analysis. researchgate.net

The synthesis of terbium complexes is particularly well-suited for certain in-situ methods. nih.gov

In-situ Luminescence Analysis : The most powerful technique in this area is the in situ luminescence analysis of coordination sensors (ILACS). nih.govrsc.org This approach leverages the Tb(III) ion itself as a spectroscopic probe. rsc.org The characteristics of its luminescence (peak position, intensity, splitting) are highly sensitive to changes in its immediate coordination environment. nih.govrsc.org By measuring the luminescence spectrum directly within the reaction vessel as the synthesis proceeds, researchers can track the transformation from solvated Tb(III) ions to their incorporation into the final product. nih.govfrontiersin.org

Combined In-situ Techniques : For a comprehensive understanding, ILACS is often combined with other in-situ methods. researchgate.net Simultaneous measurements using synchrotron-based X-ray diffraction (XRD) can track the evolution of crystalline phases, identifying the onset of nucleation and the appearance of any short-lived crystalline intermediates. nih.govfrontiersin.org In-situ Infrared (IR) spectroscopy can monitor changes in the vibrational modes of the organic ligands as they coordinate to the metal center. rsc.org In-situ light transmission can provide information about the turbidity of the solution, indicating when solid particles begin to form. frontiersin.orgrsc.org

These combined approaches have been used to study the synthesis of luminescent terbium complexes like [Tb(bipy)₂(NO₃)₃], revealing complex, multi-step crystallization pathways that are dependent on reaction parameters such as reactant concentration and addition rates. nih.govfrontiersin.orgresearchgate.net This knowledge is crucial for optimizing synthesis protocols to improve yield and target specific material phases. rsc.org

Table 4: In-situ Monitoring Techniques for Terbium Complex Synthesis

Technique Phenomenon Monitored Information Gained Citations
In-situ Luminescence (ILACS) Changes in the Tb(III) ion's coordination sphere. Real-time tracking of metal-ligand binding and structural evolution around the luminescent center. nih.govfrontiersin.orgrsc.org
In-situ Synchrotron XRD Formation and evolution of crystalline phases. Detection of nucleation, crystal growth, and transient intermediate structures. nih.govfrontiersin.orgresearchgate.net
In-situ IR Spectroscopy Vibrational modes of organic ligands and counter-ions. Confirmation of ligand coordination and reaction kinetics. sigmaaldrich.comrsc.org

| In-situ Light Transmission | Turbidity of the reaction solution. | Determination of the induction time for precipitation/crystallization. | frontiersin.orgrsc.org |

Q & A

Basic Research Question

Technique Purpose Example Parameters
SEM/FESEM Morphology analysis5–20 kV acceleration voltage
XRD Crystallinity verificationCu Kα radiation, 2θ = 5–80°
TGA Thermal stabilityHeating rate: 10°C/min under N₂
Photoluminescence Spectroscopy Emission profilingExcitation at 310 nm, emission at 543 nm (Tb³⁺)

How to address discrepancies in solubility data of this compound across solvents?

Advanced Research Question
Solubility variations arise from hydration states and solvent purity. For example:

  • Water : Highly soluble due to hydration shell formation .
  • Ethanol : Limited solubility (≤5 mg/mL); use sonication for dispersion .
  • DMF : Requires anhydrous conditions to prevent acetate ligand hydrolysis . Always confirm solvent dryness (e.g., molecular sieves) and hydration state (via TGA) to reconcile data .

What purity grades are available, and how do they impact experimental outcomes?

Basic Research Question

Purity Grade Typical Use Cases Source
99.9% (REO)General synthesis (e.g., metallogels, nanoparticles)Sigma-Aldrich
99.99% (REO)High-precision applications (e.g., photonic MOFs, scintillators)Specialty suppliers
Lower purity grades (e.g., 99%) may introduce trace metals (Fe, Cu) that quench luminescence .

What strategies mitigate interference from acetate ligands in spectroscopic studies?

Advanced Research Question

  • Ligand exchange : Replace acetate with hexafluoroacetylacetonate (hfac) to reduce vibrational quenching .
  • Thermal decomposition : Anneal at 750°C under N₂-H₂ to convert acetate to oxide phases .
  • Alternative precursors : Use terbium nitrate for UV-transparent studies, as acetate absorbs below 300 nm .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Ventilation : Use fume hoods for powder handling to avoid inhalation of aerosols .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste disposal : Collect in sealed containers for rare-earth recycling; avoid aqueous release due to ecological toxicity .

How does post-synthetic modification (PSM) with this compound affect MOF energy transfer dynamics?

Advanced Research Question
PSM at elevated temperatures (e.g., 120°C) enhances terbium incorporation into MOF pores, improving energy transfer from BTB linkers to Tb³⁺. Key metrics:

  • Quantum yield : Increases from 15% (free Tb³⁺) to 55% in Tb-ZrBTB-120 .
  • Detection limits : MOF-based sensors achieve nitrite detection at 0.1 μM via luminescence quenching .

How to prepare this compound solutions with controlled concentrations?

Basic Research Question

  • Stock solutions : Dissolve 4.0 mg in 10 mL ethanol-water (1:1) with 15 min sonication .
  • Concentration calibration : Use ICP-OES to verify Tb³⁺ concentrations, accounting for hydration variability .

What methodologies resolve conflicting reports on thermal stability of this compound complexes?

Advanced Research Question

  • Hydration state analysis : TGA under N₂ reveals weight loss steps at 110°C (H₂O) and 300°C (acetate decomposition) .
  • Phase transitions : Annealing in N₂-H₂ at 750°C converts hexagonal TbPO₄·H₂O to monoclinic TbPO₄ .

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